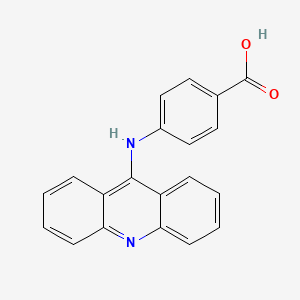

4-(acridin-9-ylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(acridin-9-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-20(24)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNMCOQMDNRQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215183 | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64894-83-3 | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064894833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-(9-acridinylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(acridin-9-ylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(acridin-9-ylamino)benzoic acid is a heterocyclic compound belonging to the 9-anilinoacridine family. This class of molecules has garnered significant interest in medicinal chemistry due to the potent biological activities exhibited by many of its members, most notably as anticancer agents. The planar acridine ring system allows for intercalation into DNA, a primary mechanism through which these compounds exert their cytotoxic effects. Furthermore, derivatives of 9-anilinoacridine, such as the clinical drug amsacrine, are known inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This technical guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its synthesis based on established methods, and an exploration of its mechanism of action.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its fundamental chemical properties and provides estimated values for physical constants based on data for structurally related compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₂₀H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 314.34 g/mol | [1][2] |

| CAS Number | 64894-83-3 | [1][2] |

| Appearance | Powder | [1] |

| Purity | ≥99% | [1] (As reported by a commercial supplier) |

| Melting Point | Not available | Experimental data not found in the searched literature. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| pKa | Not available | Experimental data not found in the searched literature. |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, its synthesis can be reasonably achieved through well-established methods for the preparation of 9-aminoacridine derivatives, namely the Ullmann condensation and the Bernthsen synthesis.

Synthesis via Ullmann Condensation

The Ullmann condensation is a widely used method for the formation of C-N bonds and is suitable for the synthesis of N-aryl anthranilic acids, which are key intermediates in the preparation of acridones and subsequently acridines.[3][4]

Reaction Scheme:

Detailed Protocol:

-

Synthesis of N-(4-carboxyphenyl)anthranilic acid:

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and a catalytic amount of copper powder or copper(I) oxide.

-

Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture at reflux (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into acidified water to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization.

-

-

Cyclization to the Acridone:

-

Add the dried N-(4-carboxyphenyl)anthranilic acid to polyphosphoric acid (PPA).

-

Heat the mixture at a high temperature (e.g., 140-160 °C) for a few hours until cyclization is complete (monitored by TLC).

-

Carefully pour the hot mixture onto ice to precipitate the acridone derivative.

-

Filter the solid, wash thoroughly with water and a sodium bicarbonate solution to neutralize any remaining acid, and dry.

-

-

Reduction to this compound:

-

The conversion of the acridone to the final 9-aminoacridine derivative can be a multi-step process involving initial chlorination followed by amination. A more direct, though less common, approach might involve a specialized reduction method. A standard route is as follows:

-

Treat the acridone with a chlorinating agent like phosphorus oxychloride (POCl₃) to form the 9-chloroacridine intermediate.

-

React the 9-chloroacridine with 4-aminobenzoic acid in a suitable solvent, often with heating, to yield the final product.

-

-

Synthesis via Bernthsen Acridine Synthesis

The Bernthsen synthesis provides a more direct route to 9-substituted acridines by reacting a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride.[5][6][7]

Reaction Scheme:

Detailed Protocol:

-

Combine diphenylamine (1 equivalent), 4-aminobenzoic acid (as the source of the 9-anilino moiety, though this is a variation of the classic Bernthsen which uses a carboxylic acid to form a 9-alkyl/aryl acridine), and a stoichiometric amount of zinc chloride in a reaction vessel.

-

Heat the mixture to a high temperature (200-270 °C) for an extended period (up to 24 hours).[5]

-

Monitor the reaction by TLC.

-

After cooling, treat the reaction mixture with aqueous ammonia to neutralize the catalyst and precipitate the crude product.

-

Filter the solid, wash with water, and purify by column chromatography or recrystallization.

Note: These are generalized protocols and may require optimization for the specific synthesis of this compound.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The biological activity of 9-anilinoacridine derivatives is primarily attributed to their ability to function as DNA intercalators and inhibitors of topoisomerase II.[7]

DNA Intercalation: The planar, polycyclic aromatic structure of the acridine core allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with DNA replication and transcription, ultimately leading to cytotoxicity.

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break. 9-Anilinoacridines act as topoisomerase II "poisons" by stabilizing the "cleavable complex," which is the intermediate state where the enzyme is covalently bound to the 5'-ends of the DNA.[5][8] By preventing the religation of the DNA strands, these compounds lead to an accumulation of double-strand breaks, which triggers a DNA damage response and can ultimately induce apoptosis (programmed cell death).

The following diagram illustrates the proposed signaling pathway for the action of this compound.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow Visualization

The following diagram outlines a plausible experimental workflow for the synthesis and purification of this compound via the Ullmann condensation route.

Caption: Plausible synthetic workflow for this compound.

Spectral Data

As of the latest literature search, experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not publicly available. Researchers interested in this compound would need to perform their own spectral analysis for characterization. For reference, the expected spectral features are outlined below based on the analysis of its constituent parts: the acridine core and the 4-aminobenzoic acid moiety.

-

¹H NMR: Signals corresponding to the aromatic protons of the acridine and benzoic acid rings would be expected in the downfield region (typically 7-9 ppm). The proton of the carboxylic acid would likely appear as a broad singlet further downfield. The N-H proton signal might also be observable.

-

¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the carboxylic acid would be expected at a lower field, around 165-175 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 314.34. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the acridine ring.

Conclusion

This compound represents a molecule of significant interest within the field of medicinal chemistry, given its structural similarity to known DNA intercalators and topoisomerase II inhibitors. While a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The outlined synthetic protocols offer a starting point for its preparation, and the described mechanism of action provides a basis for its further investigation as a potential therapeutic agent. Future research should focus on the experimental determination of its physical properties, detailed spectral characterization, and in-depth biological evaluation to fully elucidate its potential.

References

- 1. nanochemazone.com [nanochemazone.com]

- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: 4-(Acridin-9-ylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental physicochemical data for 4-(acridin-9-ylamino)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known DNA intercalating agents.

| Property | Value | Reference |

| Molecular Weight | 314.34 g/mol | [1] |

| Molecular Formula | C₂₀H₁₄N₂O₂ | [1] |

| CAS Number | 64894-83-3 | [2] |

| Appearance | Powder | [1] |

| Purity | ≥99% (typical commercial) | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature. | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.

Synthesis of this compound via Ullmann Condensation

This protocol is based on established methods for the synthesis of N-aryl acridine derivatives.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-chloroacridine (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2 equivalents), and copper (Cu) powder (0.2 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3 hours with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Precipitation and Filtration: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product. Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

DNA Intercalation

The planar aromatic structure of the acridine ring system allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure, leading to interference with DNA replication and transcription.

Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., phosphate buffer at pH 7.0). Prepare a stock solution of this compound in the same buffer.

-

Spectroscopic Titration: Maintain a constant concentration of the DNA solution in a quartz cuvette. Titrate with increasing concentrations of the this compound solution.

-

Data Acquisition: Record the UV-Visible absorption spectrum after each addition of the compound.

-

Analysis: Monitor the changes in the absorption maximum of the compound. A red shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism) are indicative of intercalation. The binding constant (K) can be calculated from the spectral data using appropriate models. For comparison, the binding constant for the related compound acridine orange with DNA is approximately 2.69 x 10⁴ M⁻¹[3].

Topoisomerase II Inhibition

Many acridine derivatives are known to be topoisomerase II "poisons". They stabilize the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequently triggers apoptosis. Amsacrine, a well-studied 9-anilinoacridine, functions through this mechanism[4].

Mechanism of Action: Topoisomerase II Poisoning

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Protocol: Topoisomerase II Inhibition Assay (Relaxation of Supercoiled DNA)

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an ATP-containing buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Analysis: Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined. For a related "Topoisomerase II inhibitor 9", an IC₅₀ of 0.97 µM has been reported[5].

Potential Therapeutic Applications

Given its mechanism of action, this compound holds potential in the following areas:

-

Anticancer Therapy: As a topoisomerase II inhibitor, it could be investigated for its efficacy against various cancer cell lines.

-

Photodynamic Therapy (PDT): Acridine derivatives can act as photosensitizers. Upon activation by light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce localized cell death. While specific protocols for this compound are not established, general PDT protocols involve the topical or systemic administration of the photosensitizer followed by irradiation of the target tissue with light of an appropriate wavelength[6][7][8][9][10].

Experimental Workflow: Photodynamic Therapy

Caption: General workflow for photodynamic therapy.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of oncology and photodynamic therapy. Its synthesis is achievable through established chemical reactions, and its mechanism of action is likely to involve DNA intercalation and topoisomerase II inhibition. Further research is warranted to determine its specific biological activity profile and therapeutic potential.

References

- 1. nanochemazone.com [nanochemazone.com]

- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]

- 3. nathan.instras.com [nathan.instras.com]

- 4. Mechanism of antitumor drug action: poisoning of mammalian DNA topoisomerase II on DNA by 4'-(9-acridinylamino)-methanesulfon-m-anisidide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase II inhibitor 9 | TargetMol [targetmol.com]

- 6. Photodynamic Therapy for Actinic Keratoses of the Upper Extremities using 10% Aminolevulinic Acid Gel, Red Light, and Adapalene Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of photodynamic therapy in actinic keratosis and basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodynamic Therapy Effectively Treats Actinic Keratoses Without Pre-Illumination Incubation Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Photodynamic Therapy for the Treatment of Actinic Keratosis and Nonmelanoma Skin Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodynamic therapy with violet light and topical 6-aminolaevulinic acid in the treatment of actinic keratosis, Bowen's disease and basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-(acridin-9-ylamino)benzoic acid (CAS 64894-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(acridin-9-ylamino)benzoic acid, a member of the acridine class of compounds, holds significant interest within the scientific community, particularly in the fields of oncology and medicinal chemistry. Acridine derivatives are renowned for their biological activities, which primarily stem from their ability to intercalate with DNA and inhibit key cellular enzymes such as topoisomerases. This technical guide provides a detailed overview of this compound, including its physicochemical properties, putative mechanism of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64894-83-3 | [1][2] |

| Molecular Formula | C₂₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 314.34 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥95% | [3] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Putative Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The biological activity of many acridine derivatives is attributed to their planar aromatic structure, which allows them to intercalate between the base pairs of DNA. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, acridines are known to be potent inhibitors of topoisomerase enzymes, which are critical for resolving DNA topological problems during various cellular processes.

While specific studies on this compound are limited, its structural similarity to well-characterized acridine compounds, such as amsacrine (m-AMSA), suggests a comparable mechanism of action. The proposed signaling pathway is illustrated below.

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for structurally related acridine derivatives and can serve as a starting point for the investigation of this compound.

Synthesis of this compound

A general method for the synthesis of N-(9-Acridinyl) amino acid derivatives involves the reaction of 9-chloroacridine with the corresponding amino acid in the presence of a base.[4]

Materials:

-

9-chloroacridine

-

4-aminobenzoic acid

-

Sodium methoxide solution

-

Methanol

-

Chloroform

-

Diethyl ether

-

Thin-layer chromatography (TLC) plates

-

Preparative TLC plates

Procedure:

-

Dissolve 9-chloroacridine in methanol.

-

Add a freshly prepared solution of sodium methoxide in methanol.

-

Add 4-aminobenzoic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, purify the reaction mixture using preparative thin-layer chromatography with a mobile phase of chloroform/methanol.

-

Extract the product band and recrystallize from diethyl ether to obtain the final product.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

DMEM or other suitable cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Topoisomerase IIα Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.[5]

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pUC19)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Proteinase K

-

Loading dye

-

Agarose gel

-

Ethidium bromide

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound.

-

Add Topoisomerase IIα to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding proteinase K and incubating for a further 30 minutes.

-

Add loading dye and resolve the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

DNA Intercalation Assay (UV-Visible Spectroscopy)

The interaction of a compound with DNA can be monitored by changes in its UV-Visible absorption spectrum upon titration with DNA.

Materials:

-

This compound solution of known concentration

-

Calf thymus DNA (ctDNA) solution of known concentration

-

Buffer solution (e.g., Tris-HCl, NaCl)

-

UV-Visible spectrophotometer

Procedure:

-

Record the UV-Visible spectrum of the this compound solution.

-

Titrate the compound solution with increasing concentrations of ctDNA.

-

Record the spectrum after each addition of DNA.

-

Analyze the changes in the absorption spectrum (hypochromism and/or bathochromic shift) to determine the binding constant (K) for the interaction.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. nanochemazone.com [nanochemazone.com]

- 2. 64894-83-3|this compound|BLD Pharm [bldpharm.com]

- 3. bldpharm.com.tr [bldpharm.com.tr]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(acridin-9-ylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(acridin-9-ylamino)benzoic acid, a compound of interest in medicinal chemistry due to the established biological activity of the 9-aminoacridine scaffold. This document details the synthetic pathways, experimental protocols for key starting materials, and a proposed methodology for the target compound. Furthermore, it presents the known biological context of 9-aminoacridine derivatives, offering insights into their potential mechanisms of action.

Introduction

Acridine-based compounds have long been a focus of research in medicinal chemistry, primarily due to their potent biological activities, including anticancer and antimalarial properties. The planar tricyclic structure of the acridine ring system allows for intercalation into DNA, a mechanism that can disrupt cellular processes in rapidly dividing cells, such as cancer cells. The derivatization of the 9-aminoacridine core is a common strategy to modulate the pharmacological properties of these molecules. This compound (CAS No. 64894-83-3) is one such derivative, incorporating a benzoic acid moiety that can influence its solubility, distribution, and target interactions.

Synthetic Pathways

The principal synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This pathway consists of two main stages:

-

Synthesis of 9-chloroacridine: This key intermediate is typically prepared from N-phenylanthranilic acid through a cyclization and chlorination reaction using phosphorus oxychloride.

-

Synthesis of this compound: The final product is synthesized by the reaction of 9-chloroacridine with 4-aminobenzoic acid.

Alternative methods for the formation of the C-N bond, such as the Ullmann condensation or Buchwald-Hartwig amination, are also established in organic synthesis and could potentially be adapted for this transformation.

Synthesis Workflow

An In-depth Technical Guide on the Core Mechanism of Action of 4-(acridin-9-ylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Acridin-9-ylamino)benzoic acid is a derivative of the heterocyclic compound acridine. Acridine and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antibacterial, and antiparasitic properties.[1][2] The planar tricyclic structure of the acridine ring is a key feature that allows these compounds to function as DNA intercalating agents.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the extensive research conducted on structurally related acridine derivatives, most notably amsacrine (m-AMSA). The primary mechanisms of action for this class of compounds are DNA intercalation and the subsequent inhibition of topoisomerase II, leading to the induction of apoptosis and cell death.[4][5]

Core Mechanism of Action: A Dual-Pronged Assault on Cancer Cells

The cytotoxic effects of this compound are primarily attributed to a two-pronged mechanism that targets the fundamental processes of DNA replication and maintenance within cancer cells. This involves the physical insertion of the molecule into the DNA double helix (intercalation) and the functional impairment of a critical enzyme, topoisomerase II.

DNA Intercalation

The planar aromatic rings of the acridine core of this compound allow it to slip between the base pairs of the DNA double helix.[5] This insertion, known as intercalation, causes a distortion of the DNA structure, leading to an unwinding of the helix and an increase in its length. This structural alteration interferes with crucial cellular processes that rely on the normal topography of DNA, such as replication and transcription.[4] The binding affinity and specificity of acridine derivatives to DNA can be influenced by the nature and position of substituents on the acridine ring.

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-Binding Anticancer Drugs: One Target, Two Actions [mdpi.com]

- 4. What is the mechanism of Amsacrine? [synapse.patsnap.com]

- 5. Amsacrine - Wikipedia [en.wikipedia.org]

Spectroscopic Properties of 4-(Acridin-9-ylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acridine and its derivatives are a well-studied class of compounds known for their strong fluorescence and biological activity. The planar tricyclic structure of acridine allows it to intercalate between the base pairs of DNA, a property that has been exploited in the development of anticancer and antimicrobial agents. The addition of a benzoic acid group at the 9-amino position can modulate the molecule's solubility, electronic properties, and potential for further functionalization, making 4-(acridin-9-ylamino)benzoic acid a compound of significant interest.

This guide will focus on the anticipated spectroscopic characteristics of this molecule, which are crucial for understanding its behavior in various environments and for developing its potential applications.

Expected Spectroscopic Properties

Based on the general spectroscopic behavior of 9-aminoacridine derivatives, the following properties for this compound can be anticipated.

Absorption Spectroscopy (UV-Vis)

Acridine derivatives typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption spectrum is characterized by multiple bands corresponding to π-π* transitions within the aromatic system. For 9-aminoacridine derivatives, absorption bands are generally observed in the 355–460 nm range.[1] The benzoic acid substituent may cause a slight shift in the absorption maxima compared to unsubstituted 9-aminoacridine.

Fluorescence Spectroscopy

9-Aminoacridine derivatives are known for their high fluorescence quantum yields. The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as Stokes shift). Substituents on the acridine ring can significantly influence the fluorescence properties, including the emission maximum and quantum yield. The carboxylic acid group of the benzoic acid moiety may also lead to pH-dependent changes in the fluorescence spectrum.

Table 1: Anticipated Spectroscopic Data for this compound

| Spectroscopic Parameter | Expected Range/Value | Notes |

| Absorption Maximum (λabs) | 380 - 450 nm | Dependent on solvent polarity. |

| Molar Absorptivity (ε) | > 10,000 M-1cm-1 | Typical for acridine derivatives. |

| Emission Maximum (λem) | 450 - 550 nm | Dependent on solvent polarity and pH. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9 | Highly dependent on the molecular environment. |

| Fluorescence Lifetime (τF) | 1 - 20 ns | Sensitive to quenchers and solvent. |

Note: The data in this table are estimations based on the properties of similar acridine derivatives and require experimental verification.

Experimental Protocols

To accurately determine the spectroscopic properties of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Prepare stock solutions of this compound in a high-purity solvent in which the compound is readily soluble (e.g., dimethyl sulfoxide (DMSO) or ethanol). For aqueous measurements, subsequent dilutions should be made in the buffer of choice.

-

Concentration: For absorption measurements, prepare a solution with a concentration that yields an absorbance between 0.1 and 1.0 at the absorption maximum to ensure linearity. For fluorescence measurements, a more dilute solution (absorbance < 0.1) is typically used to avoid inner filter effects.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum of the solvent-filled cuvette.

-

Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon arc lamp) and a sensitive detector.

-

Excitation and Emission Spectra:

-

To obtain the emission spectrum, excite the sample at its absorption maximum (λabs) and scan the emission wavelengths.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Fluorescence lifetime (τF) can be measured using time-correlated single-photon counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a fluorescent compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been identified in the literature, its structural similarity to other DNA intercalators suggests potential interactions with pathways related to DNA replication, transcription, and repair. The following diagram illustrates a hypothetical mechanism of action based on DNA intercalation.

Caption: Hypothetical signaling pathway initiated by DNA intercalation of this compound.

Conclusion

This compound is a promising molecule with potential applications in various scientific fields. Although specific experimental data on its spectroscopic properties are currently lacking, this guide provides a comprehensive framework for its characterization based on the well-established behavior of acridine derivatives. The detailed experimental protocols and workflow diagrams presented herein offer a clear path for researchers to systematically investigate the photophysical properties of this compound and to explore its potential as a fluorescent probe or therapeutic agent. Further experimental studies are crucial to fully elucidate the spectroscopic profile of this compound and to unlock its full potential.

References

An In-depth Technical Guide to 4-(acridin-9-ylamino)benzoic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(acridin-9-ylamino)benzoic acid and its derivatives, a class of compounds extensively researched for their potent biological activities, particularly as anticancer agents. This document details their synthesis, mechanisms of action, structure-activity relationships, and relevant experimental protocols for their evaluation.

Introduction

Acridine derivatives are a well-established class of heterocyclic compounds characterized by a planar tricyclic aromatic ring structure. This planarity allows them to function as effective DNA intercalating agents, a property that forms the basis of their biological activity.[1][2] The parent compound, this compound, serves as a key scaffold for the development of numerous analogues with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, antiparasitic, and antiviral properties.[1]

The most prominent application of these derivatives is in oncology. By intercalating into the DNA double helix, they disrupt critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] Furthermore, many of these compounds are potent inhibitors of DNA topoisomerases, particularly topoisomerase II, enzymes essential for managing DNA topology during cell division.[4][5] Amsacrine (m-AMSA), a derivative of 9-anilinoacridine, was the first synthetic topoisomerase II poison to be approved for clinical use, validating this class of compounds as a viable therapeutic strategy.[1][4][6]

This guide will delve into the technical details of these compounds, providing researchers with the foundational knowledge required for their study and development.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically proceeds through a nucleophilic aromatic substitution reaction, most commonly an Ullmann condensation. The general pathway involves the reaction of a 9-chloroacridine precursor with an appropriate aminobenzoic acid derivative.[7][8][9]

The synthesis of the 9-chloroacridine intermediate is itself a critical step, often starting from N-phenylanthranilic acid, which is cyclized in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).[10] The N-phenylanthranilic acid precursor can be prepared via an initial Ullmann reaction between an aniline and an o-chlorobenzoic acid.[11][12]

dot graph TD { rankdir="LR"; node [shape="box", style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: General synthesis workflow for this compound.

Characterization of the final products is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure and purity.

Biological Activities and Mechanism of Action

The primary biological activity of this compound derivatives is their cytotoxicity against cancer cells. This effect is mediated through several interconnected mechanisms.

DNA Intercalation

The planar acridine ring inserts itself between the base pairs of the DNA double helix. This interaction distorts the DNA structure, interfering with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. This non-covalent binding is a key initiating event in their cytotoxic cascade.[2]

Topoisomerase Inhibition

Many acridine derivatives are potent inhibitors of topoisomerase II (Topo II), an enzyme that resolves DNA tangles by creating transient double-strand breaks.[4][5] These compounds act as "poisons" by stabilizing the "cleavable complex," a reaction intermediate where Topo II is covalently bound to the broken DNA ends. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which are highly toxic to the cell and trigger apoptotic pathways.[13][14]

dot graph G { layout="neato"; node [shape="box", style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Acridine derivatives stabilize the Topo II-DNA cleavable complex.

Induction of Apoptosis via Signaling Pathways

The DNA damage induced by intercalation and topoisomerase inhibition activates cellular stress responses that converge on apoptotic signaling pathways. Studies have shown that acridine derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

One identified mechanism involves the generation of Reactive Oxygen Species (ROS). The increase in ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway.[14][15] Activated JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[16][17] Additionally, acridine derivatives have been shown to cause the stabilization and activation of the p53 tumor suppressor protein, a key regulator of apoptosis that can induce the expression of Bax.[18]

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of these compounds is highly dependent on their structure. Modifications to the acridine ring, the linker, and the benzoic acid moiety can significantly impact cytotoxicity, DNA binding affinity, and topoisomerase inhibition.

-

Acridine Ring Substituents: Electron-donating groups on the acridine ring can influence activity. For example, a methoxy group at the 3' position of the anilino ring has been shown to increase potency in some series.[2]

-

Linker: The nature of the side chain at the 9-position is crucial for activity. The length and composition of amino acid or alkyl chains can modulate DNA binding and cellular uptake.[6]

-

Benzoic Acid Moiety: The substitution pattern on the benzoic acid ring affects the electronic properties and potential for additional interactions with biological targets.

The cytotoxic efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell growth by 50%.

Table 1: IC₅₀ Values of Selected Acridine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9-Acridinyl Amino Acid Derivatives | K562 (Leukemia) | 8 - 15 | [6] |

| A549 (Lung) | 6 - 18 | [6] | |

| Unsymmetrical Bisacridines (e.g., C-2028) | A549 (Lung) | ~0.08 | [6] |

| HCT116 (Colon) | ~0.04 | [6] | |

| Acridine-Thiosemicarbazone Derivatives | B16-F10 (Melanoma) | 14.79 | [14] |

| K562 (Leukemia) | 11.45 - 17.32 | [14] | |

| 9-Anilinoacridine Derivatives | A549 (Lung) | Generally more active than in MCF-7 | [10] |

| MCF-7 (Breast) | Variable | [10] |

Note: IC₅₀ values are highly dependent on the specific compound structure and experimental conditions (e.g., incubation time).

Experimental Protocols

Synthesis of this compound

This protocol is a representative example based on the Ullmann condensation reaction.

-

Step 1: Synthesis of 9-Chloroacridine.

-

In a round-bottomed flask fitted with a reflux condenser, mix N-phenylanthranilic acid (1 equivalent) with phosphorus oxychloride (POCl₃, ~5-10 equivalents).[10]

-

Slowly heat the mixture to 85-90°C. Once the initial vigorous reaction subsides, continue heating at 135-140°C for 2 hours.[10]

-

Remove excess POCl₃ by distillation under reduced pressure.

-

Carefully pour the cooled residue into a stirred mixture of concentrated ammonia, ice, and chloroform.

-

Separate the chloroform layer, dry it over an anhydrous salt (e.g., CaCl₂), filter, and evaporate the solvent to yield crude 9-chloroacridine.[10]

-

-

Step 2: Synthesis of this compound.

-

In a beaker, combine crude 9-chloroacridine (1 equivalent) and phenol (~5-10 equivalents). Heat the mixture to 70°C with mechanical stirring.[10]

-

Add powdered ammonium carbonate (~1.5-2 equivalents) portion-wise.

-

Increase the temperature to 120°C and maintain for 45-60 minutes.[10]

-

Cool the mixture and pour it into cold acetone to precipitate the product.

-

Filter the precipitate (9-aminoacridine hydrochloride intermediate) and wash with acetone.

-

The final step involves reacting this intermediate with 4-aminobenzoic acid under similar Ullmann conditions, often using a copper catalyst in a high-boiling polar solvent like DMF, to yield the title compound. Purification is typically performed by recrystallization or column chromatography.

-

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7][19][20]

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Topoisomerase II Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase II.[13][15][21]

-

Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing:

-

10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA).[15]

-

ATP (final concentration ~1 mM).[15]

-

Supercoiled plasmid DNA (e.g., pBR322, final concentration ~10-20 ng/µL).[15]

-

Test compound at various concentrations (or vehicle control).

-

Nuclease-free water to the final volume.

-

-

Enzyme Addition: Add human Topoisomerase IIα enzyme (1-2 units) to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.[15]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at ~85V for 2 hours.

-

Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent relaxation, resulting in the persistence of the fast-migrating supercoiled band.[21]

DNA Intercalation - Electrophoretic Mobility Shift Assay (EMSA)

This assay detects the binding of compounds to DNA by observing a change in the mobility of DNA during gel electrophoresis.[1][18][22]

-

Probe Preparation: Use a short, linear DNA fragment (e.g., a restriction digest fragment or a PCR product) as the probe.

-

Binding Reaction: In a microcentrifuge tube, combine:

-

DNA probe (~50-100 ng).

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA).

-

Test compound at various concentrations.

-

-

Incubation: Incubate at room temperature for 20-30 minutes.

-

Gel Electrophoresis: Add loading dye (without SDS) and load the samples onto a native (non-denaturing) polyacrylamide or agarose gel. Run the gel at a low voltage.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize. A compound that intercalates or binds strongly to the DNA will cause the DNA fragment to migrate more slowly, resulting in a "shift" to a higher position on the gel compared to the unbound DNA control.[6]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and potent class of DNA-targeting agents with significant potential in cancer chemotherapy. Their primary mechanisms of action, DNA intercalation and topoisomerase II inhibition, are well-characterized and clinically validated. The ability to systematically modify the acridine scaffold allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on developing derivatives with improved tumor selectivity and reduced side effects. This includes the design of hybrid molecules that combine the acridine core with other pharmacophores to target multiple pathways simultaneously or to deliver the agent specifically to cancer cells. As our understanding of the complex signaling pathways involved in cancer progresses, so too will the opportunities to rationally design the next generation of acridine-based therapeutics.

References

- 1. licorbio.com [licorbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures [mdpi.com]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | ROS/JNK/C-Jun Pathway is Involved in Chaetocin Induced Colorectal Cancer Cells Apoptosis and Macrophage Phagocytosis Enhancement [frontiersin.org]

- 15. inspiralis.com [inspiralis.com]

- 16. genesandcancer.com [genesandcancer.com]

- 17. mdpi.com [mdpi.com]

- 18. med.upenn.edu [med.upenn.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. inspiralis.com [inspiralis.com]

- 22. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Multifaceted Biological Activities of 9-Aminoacridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-aminoacridine scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile template for the development of therapeutic agents with a broad spectrum of biological activities. These planar, heterocyclic molecules are renowned for their ability to interact with nucleic acids and key cellular enzymes, leading to a range of effects from antimicrobial to potent anticancer properties. This in-depth technical guide explores the core biological activities of 9-aminoacridine compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Core Biological Activities and Mechanisms of Action

9-Aminoacridine derivatives have demonstrated significant efficacy in several key therapeutic areas:

-

Anticancer Activity: This is one of the most extensively studied activities of 9-aminoacridines. Their primary mechanisms of anticancer action include:

-

DNA Intercalation: The planar aromatic ring system of 9-aminoacridine allows it to insert between the base pairs of the DNA double helix.[1][2][3] This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][5]

-

Topoisomerase Inhibition: These compounds are well-known inhibitors of both topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[6][7][8][9] By stabilizing the enzyme-DNA cleavable complex, they prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and subsequent cell death.[9] Some derivatives act as catalytic inhibitors, interfering with the enzyme's function without trapping the cleavable complex.[7][8]

-

-

Antimicrobial Activity: 9-Aminoacridine and its derivatives exhibit potent activity against a range of bacteria.[10][11][12] Their antimicrobial action is attributed to their ability to interact with bacterial DNA and disrupt the proton motive force across the bacterial membrane.[10] This disruption of cellular energy metabolism is a key factor in their bactericidal effects.

-

Antiprion Activity: Certain 9-aminoacridine derivatives, most notably quinacrine, have been investigated for their ability to inhibit the formation of the infectious scrapie prion protein (PrPSc).[13][14][15][16] While the precise mechanism is still under investigation, it is believed to involve the stabilization of the normal cellular prion protein (PrPC) and interference with the conversion to the misfolded, pathogenic form.

-

Antimalarial and Antiviral Activity: The 9-aminoacridine scaffold is the basis for antimalarial drugs like quinacrine.[6] Their mode of action against Plasmodium falciparum is thought to involve the inhibition of hemozoin formation, leading to the accumulation of toxic heme within the parasite. More recently, derivatives have also shown promise as antiviral agents, including against SARS-CoV-2, by potentially targeting viral proteases.[17]

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of various 9-aminoacridine compounds from the cited literature.

Table 1: Anticancer Activity of 9-Aminoacridine Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 / CTC50 / EC50 | Reference |

| Compound 9 | HeLa (Cervical Cancer) | MTT | 13.75 µg/ml | [4] |

| Compound 9 | A-549 (Lung Cancer) | MTT | 18.75 µg/ml | [4] |

| Compound 7 | HeLa (Cervical Cancer) | MTT | 31.25 µg/ml | [4] |

| Compound 7 | A-549 (Lung Cancer) | MTT | 36.25 µg/ml | [4] |

| Acridine-based TOPOII inhibitors | H460, A549, H2009, H2030 (NSCLC) | Proliferation | 8.15 to 42.09 μM | [7][8] |

| 9-Acridinyl amino acid derivative 8 | A549 (Lung Cancer) | MTT | ≈ 6 μM | [18] |

| 9-Acridinyl amino acid derivative 9 | A549 (Lung Cancer) | MTT | ≈ 6 μM | [18] |

| Compound 5b | HeLa (Cervical Cancer) | MTT | 47.50 μg/ml | [19] |

| Compound 5e | A-549 (Lung Cancer) | MTT | 100 μg/ml | [19] |

Table 2: Antimicrobial Activity of 9-Aminoacridine Derivatives

| Compound/Derivative | Organism | Assay | MIC / MBC | Reference |

| 9-Aminoacridine | Klebsiella pneumoniae | Broth microdilution | MIC: 8 to 16 μg/mL | [10][20] |

| 9-Aminoacridine | Klebsiella pneumoniae | Broth microdilution | MBC: 16 to 64 μg/mL | [20] |

| 9-Alkylaminoacridines (C10-C14 alkyl chain) | Methicillin-resistant Staphylococcus aureus | Broth microdilution | MIC99: 2-3 μM | [11] |

Table 3: Antiprion Activity of 9-Aminoacridine Derivatives

| Compound/Derivative | Cell Model | EC50 | Reference |

| Compound 15 (6-chloro-2-methoxy-N-(4-(4-methylpiperazin-1-yl)phenyl)acridin-9-amine) | ScN2a, N167, Ch2, F3 | 0.1-0.7 µM | [14] |

| Quinacrine | Scrapie-infected neuroblastoma cells | 0.5 ± 0.1 µM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments cited in the literature for assessing the biological activity of 9-aminoacridine compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 9-aminoacridine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Topoisomerase II Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase II. Intercalating agents and topoisomerase inhibitors will prevent this relaxation.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer (containing ATP).

-

Compound Addition: Add the 9-aminoacridine compound at various concentrations to the reaction mixture. Include a negative control (no compound) and a positive control (a known topoisomerase II inhibitor like etoposide).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase II will show a higher proportion of supercoiled DNA compared to the negative control, where the DNA will be mostly relaxed.

DNA Intercalation Assay (Viscometry)

This method assesses the ability of a compound to intercalate into DNA by measuring the change in the viscosity of a DNA solution.

Principle: DNA intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.

Protocol:

-

DNA Solution Preparation: Prepare a solution of high molecular weight DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Viscosity Measurement: Measure the initial viscosity of the DNA solution using a viscometer.

-

Compound Titration: Add increasing concentrations of the 9-aminoacridine compound to the DNA solution, allowing for equilibration at each concentration.

-

Viscosity Measurement after Titration: Measure the viscosity of the solution after each addition of the compound.

-

Data Analysis: Plot the relative viscosity of the solution as a function of the compound concentration. A significant increase in viscosity is indicative of DNA intercalation.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by 9-aminoacridine compounds and a general workflow for their biological evaluation.

Caption: Signaling pathways affected by 9-aminoacridine compounds.

Caption: General experimental workflow for 9-aminoacridine drug discovery.

Conclusion

The 9-aminoacridine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, primarily centered on DNA interaction and enzyme inhibition, make them attractive candidates for the development of novel anticancer, antimicrobial, and antiprion agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic promise of this remarkable class of molecules. Future research should focus on the synthesis of novel derivatives with improved selectivity and reduced toxicity, as well as on a deeper understanding of their complex interactions with cellular signaling pathways.

References

- 1. DNA-directed aniline mustards based on 9-aminoacridine: interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (nitracrine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Frontiers | A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice [frontiersin.org]

- 6. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives | Anticancer Research [ar.iiarjournals.org]

- 9. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Synthesis and evaluation of N-alkyl-9-aminoacridines with antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactivity of 9-aminoacridine drug quinacrine with glutathione limits its antiprion activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiprion activity of functionalized 9-aminoacridines related to quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.uky.edu [scholars.uky.edu]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 20. Repurposing 9-Aminoacridine as an Adjuvant Enhances the Antimicrobial Effects of Rifampin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

4-(Acridin-9-ylamino)benzoic Acid: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(acridin-9-ylamino)benzoic acid, a fluorescent probe with potential applications in various research and development fields. While specific detailed studies on this particular compound are limited, this guide draws upon the extensive knowledge of the parent acridine scaffold and its derivatives to present its core characteristics, potential applications, and methodologies for its use.

Core Concepts: The Acridine Scaffold

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long been recognized for their diverse applications, including as fluorescent markers. The planar tricyclic structure of the acridine ring system is responsible for its inherent fluorescence. Substitutions on the acridine ring, such as the aminobenzoic acid group at the 9-position in this compound, can significantly modulate its photophysical properties and biological activity. These derivatives are known to interact with biological macromolecules, particularly nucleic acids, making them valuable tools in cellular and molecular biology.

Synthesis and Characterization

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common method involves the reaction of o-chlorobenzoic acid with p-amino acetophenone, followed by cyclization to form the acridone core. Subsequent chemical modifications can then be performed to yield the final product.

General Synthesis Scheme:

Caption: General synthetic route for acridone-based compounds.

Characterization of the synthesized compound is typically performed using standard analytical techniques to confirm its structure and purity.

| Technique | Purpose |

| FT-IR Spectroscopy | To identify the presence of key functional groups. |

| ¹H NMR Spectroscopy | To determine the structure and arrangement of protons. |

| Mass Spectrometry | To confirm the molecular weight of the compound. |

| Elemental Analysis | To determine the elemental composition. |

Photophysical Properties

Expected Photophysical Characteristics:

| Property | General Range for Acridine Derivatives | Influencing Factors |

| Excitation Maximum (λex) | 380 - 450 nm | Solvent, pH, binding to macromolecules |

| Emission Maximum (λem) | 450 - 550 nm | Solvent, pH, binding to macromolecules |

| Quantum Yield (ΦF) | Variable (can be high) | Solvent, temperature, presence of quenchers |

| Fluorescence Lifetime (τ) | Nanoseconds | Environment, binding state |

It is crucial for researchers to experimentally determine these parameters for this compound under their specific experimental conditions.

Potential Applications as a Fluorescent Probe

Based on the known properties of 9-aminoacridine derivatives, this compound holds promise in several areas of research.

DNA Intercalation and Nucleic Acid Staining

Acridine derivatives are well-known DNA intercalating agents. The planar acridine ring can insert itself between the base pairs of double-stranded DNA. This interaction often results in a significant change in the fluorescence properties of the acridine moiety, which can be exploited for DNA visualization and quantification. 9-aminoacridines, in particular, have been utilized for staining cellular structures.[1]

Caption: Mechanism of DNA detection via intercalation.

Sensing of Metal Ions

The aminobenzoic acid moiety of the probe introduces potential metal-coordinating sites (the carboxylic acid and the amino group). This suggests that this compound could act as a fluorescent sensor for specific metal ions. Binding of a metal ion would likely alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength, enabling the detection and quantification of the target ion.

Caption: Principle of fluorescent metal ion sensing.

Cellular Imaging

The ability of acridine derivatives to penetrate cell membranes and accumulate in specific organelles makes them suitable candidates for live-cell imaging.[1] 9-aminoacridines have been observed to accumulate in cytoplasmic vacuoles, similar to the well-known lysosomal stain, Acridine Orange.[1] This suggests that this compound could potentially be used to visualize and track cellular compartments.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Note: These are starting points and will require optimization for specific applications.

General Fluorescence Spectroscopy

Objective: To characterize the basic photophysical properties of the probe.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

-

Buffer solutions of various pH

-

Fluorometer

Procedure:

-

Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

-

Prepare a series of dilutions in the desired solvent or buffer to an appropriate concentration (e.g., 1-10 µM).

-

Record the absorbance spectrum to determine the absorption maximum (λabs).

-

Set the excitation wavelength of the fluorometer to the λabs.

-

Record the fluorescence emission spectrum.

-

To determine the quantum yield, use a well-characterized standard with a similar excitation and emission range (e.g., quinine sulfate).

DNA Titration Experiment

Objective: To investigate the interaction of the probe with DNA.

Materials:

-

This compound stock solution

-

Calf thymus DNA (or other double-stranded DNA) solution of known concentration

-

Appropriate buffer (e.g., Tris-HCl)

-

Fluorometer

Procedure:

-

Prepare a solution of the probe at a fixed concentration in the buffer.

-

Record the initial fluorescence spectrum.

-

Add small aliquots of the DNA stock solution to the probe solution.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

Plot the change in fluorescence intensity as a function of DNA concentration to determine the binding affinity.

Live-Cell Imaging

Objective: To visualize the subcellular localization of the probe.

Materials:

-

This compound stock solution

-

Cultured cells on a suitable imaging dish or slide

-

Cell culture medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Culture cells to the desired confluency.

-

Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

-

Replace the existing medium with the probe-containing medium.

-

Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C.

-

Wash the cells with fresh medium to remove excess probe.

-

Image the cells using the fluorescence microscope, using an excitation wavelength and emission filter appropriate for the probe.

Caption: A typical workflow for live-cell imaging.

Conclusion

This compound represents a promising, yet underexplored, fluorescent probe. Its structural similarity to well-studied 9-aminoacridine derivatives suggests a wide range of potential applications in nucleic acid detection, ion sensing, and cellular imaging. Further detailed characterization of its photophysical properties and its interactions with biological systems is warranted to fully unlock its potential as a valuable tool for researchers in the life sciences and drug discovery.

References

Acridine Derivatives as DNA Intercalating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridine derivatives represent a significant class of planar heterocyclic molecules that have been extensively studied for their ability to interact with DNA. Their planar tricyclic structure allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to significant conformational changes in the DNA structure, ultimately interfering with cellular processes such as DNA replication and transcription.[1] The biological activity of acridines is primarily attributed to this DNA intercalation, making them potent agents in various therapeutic applications, most notably in cancer chemotherapy.[2]

This technical guide provides an in-depth overview of acridine derivatives as DNA intercalating agents, focusing on their mechanism of action, quantitative binding data, detailed experimental protocols for their study, and the cellular signaling pathways they impact.

Mechanism of DNA Intercalation

The intercalation of acridine derivatives into the DNA double helix is a non-covalent interaction driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. The planar acridine ring stacks between adjacent base pairs, causing a localized unwinding of the DNA helix and an increase in the distance between the base pairs. This distortion of the DNA topology can inhibit the function of enzymes that act on DNA, such as DNA and RNA polymerases and, crucially, topoisomerases.[3][4]

Many acridine derivatives function as topoisomerase poisons. Topoisomerases are essential enzymes that resolve topological problems in DNA by introducing transient single- or double-strand breaks. Acridine derivatives can stabilize the covalent complex formed between topoisomerase and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA strand breaks, which, if not repaired, can trigger programmed cell death (apoptosis).[3][4] Prominent examples of acridine-based anticancer agents that function as topoisomerase II poisons include Amsacrine (m-AMSA) and N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA).[3][5]

Data Presentation: Quantitative Analysis of Acridine-DNA Interactions

The affinity of acridine derivatives for DNA and their cytotoxic effects are quantified using various biophysical and cellular assays. The following tables summarize key quantitative data for a selection of acridine derivatives.

| Derivative | DNA Type | Method | Binding Constant (Kb) (M-1) | Reference |

| Acridine-thiosemicarbazone (3f) | ctDNA | UV-Vis Spectroscopy | 1.0 x 106 | [6] |